4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid
Overview
Description
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is a derivative of nicotinic acid, characterized by the presence of methoxy groups at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the reaction of 2-methyl-4,6-dihydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, lacking the methoxy and methyl groups.
4-Methoxy-2-methylnicotinic Acid: A derivative with a single methoxy group.
6-Methoxy-2-methylnicotinic Acid: Another derivative with a single methoxy group.
Uniqueness: 4,6-dimethoxy-2-methyl-3-pyridinecarboxylic acid is unique due to the presence of two methoxy groups and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4,6-dimethoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-8(9(11)12)6(13-2)4-7(10-5)14-3/h4H,1-3H3,(H,11,12) |
InChI Key |
CLVFJLPVGFHMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)OC)OC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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